molecular formula C18H17BrN2O4S B11308903 2-(5-bromo-1H-indol-1-yl)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]acetamide

2-(5-bromo-1H-indol-1-yl)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]acetamide

Cat. No.: B11308903
M. Wt: 437.3 g/mol
InChI Key: CAALYXCYLBKDIW-UHFFFAOYSA-N
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Description

2-(5-bromo-1H-indol-1-yl)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]acetamide is a complex organic compound that features a brominated indole moiety and a sulfonylated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]acetamide typically involves multi-step organic reactions. One common route starts with the bromination of indole to form 5-bromo-1H-indole. This intermediate is then reacted with acetic acid derivatives to introduce the acetamide group. The final step involves the sulfonylation of the phenyl ring using ethylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-1H-indol-1-yl)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of de-brominated indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

2-(5-bromo-1H-indol-1-yl)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]acetamide involves its interaction with specific molecular targets. The brominated indole moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The sulfonylated phenyl group can interact with enzymes, inhibiting their activity by binding to the active site or allosteric sites.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-1H-indole: A simpler brominated indole derivative.

    N-(5-ethylsulfonyl-2-hydroxyphenyl)acetamide: A compound lacking the indole moiety.

    2-(5-bromo-1H-indol-1-yl)ethanamine: A compound with a different functional group attached to the indole.

Uniqueness

2-(5-bromo-1H-indol-1-yl)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]acetamide is unique due to the combination of its brominated indole and sulfonylated phenyl groups. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H17BrN2O4S

Molecular Weight

437.3 g/mol

IUPAC Name

2-(5-bromoindol-1-yl)-N-(5-ethylsulfonyl-2-hydroxyphenyl)acetamide

InChI

InChI=1S/C18H17BrN2O4S/c1-2-26(24,25)14-4-6-17(22)15(10-14)20-18(23)11-21-8-7-12-9-13(19)3-5-16(12)21/h3-10,22H,2,11H2,1H3,(H,20,23)

InChI Key

CAALYXCYLBKDIW-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)O)NC(=O)CN2C=CC3=C2C=CC(=C3)Br

Origin of Product

United States

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